molecular formula C18H20FNO3 B5291232 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide

Cat. No.: B5291232
M. Wt: 317.4 g/mol
InChI Key: PPQKQLWEIOMORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide is a synthetic organic compound with the molecular formula C18H20FNO3 It is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-12(13-8-9-16(22-2)17(10-13)23-3)20-18(21)11-14-6-4-5-7-15(14)19/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQKQLWEIOMORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetic acid and 2-fluorobenzylamine.

    Amide Formation: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-fluorobenzylamine in the presence of a base such as triethylamine (TEA) to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the fluorophenyl group.

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine with methoxy groups replacing hydroxy groups.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide is unique due to the presence of both dimethoxyphenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.